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Compound of Interest

Compound Name: 3,6-Dibromoquinoline

Cat. No.: B1270526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-
dibromoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry

and organic synthesis. The structural elucidation of such molecules is critical for ensuring

purity, confirming identity, and understanding reactivity. This document outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,6-
dibromoquinoline, supported by detailed, generalized experimental protocols for data

acquisition.

Molecular Structure
3,6-Dibromoquinoline consists of a quinoline core, which is a fused bicyclic system of

benzene and pyridine, substituted with bromine atoms at the 3- and 6-positions.

Molecular Formula: C₉H₅Br₂N

Molecular Weight: 286.95 g/mol

Spectroscopic Data Summary
The following sections present the expected spectroscopic data for 3,6-dibromoquinoline.

This data is predicted based on the analysis of structurally similar compounds, including

various bromoquinoline isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 3,6-dibromoquinoline is expected to show five distinct signals in the

aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen

atom and the bromine substituents.

Table 1: Predicted ¹H NMR Data for 3,6-Dibromoquinoline (in CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-2 ~ 8.9 - 9.1 d ~ 2.0

H-4 ~ 8.2 - 8.4 d ~ 2.0

H-5 ~ 8.0 - 8.2 d ~ 9.0

H-7 ~ 7.8 - 8.0 dd ~ 9.0, 2.2

H-8 ~ 8.1 - 8.3 d ~ 2.2

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique

carbon atoms in the molecule. The carbons attached to bromine (C-3 and C-6) and those near

the nitrogen atom will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for 3,6-Dibromoquinoline (in CDCl₃, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C-2 ~ 151 - 153

C-3 ~ 120 - 122

C-4 ~ 138 - 140

C-4a ~ 147 - 149

C-5 ~ 130 - 132

C-6 ~ 122 - 124

C-7 ~ 133 - 135

C-8 ~ 129 - 131

C-8a ~ 127 - 129

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 3,6-dibromoquinoline will be characterized by absorptions corresponding to the aromatic

system and the carbon-bromine bonds.

Table 3: Predicted IR Absorption Data for 3,6-Dibromoquinoline

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

1600 - 1450
Aromatic C=C and C=N

Stretch
Strong

~ 1320 C-N Stretch Medium

800 - 900 C-H Out-of-plane Bending Strong

700 - 550 C-Br Stretch Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Due to the presence of two bromine atoms, the mass spectrum of 3,6-
dibromoquinoline will show a characteristic isotopic pattern for the molecular ion peak.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are in an

approximate 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for 3,6-Dibromoquinoline (Electron Ionization)

m/z Value Ion Fragment
Predicted Relative
Abundance

Notes

285 [C₉H₅⁷⁹Br₂N]⁺• (M⁺•) ~ 50%
Molecular ion with two

⁷⁹Br isotopes.

287
[C₉H₅⁷⁹Br⁸¹BrN]⁺•

([M+2]⁺•)
~ 100%

Molecular ion with one

⁷⁹Br and one ⁸¹Br

isotope.

289
[C₉H₅⁸¹Br₂N]⁺•

([M+4]⁺•)
~ 50%

Molecular ion with two

⁸¹Br isotopes.

206, 208 [M - Br]⁺ Variable

Fragment

corresponding to the

loss of one bromine

atom.

127 [M - 2Br]⁺ Variable

Fragment

corresponding to the

loss of both bromine

atoms (quinoline

cation).

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 3,6-
dibromoquinoline.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of the 3,6-dibromoquinoline sample for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse sequence.

Temperature: 298 K.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-32 scans.

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data Acquisition (100 MHz Spectrometer):

Pulse Program: Standard proton-decoupled pulse sequence.

Temperature: 298 K.

Spectral Width: ~220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more scans are typically required.

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
Sample Preparation:

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample

with dry potassium bromide (KBr) and press it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount

of the solid sample directly on the ATR crystal.

Data Acquisition (FT-IR Spectrometer):

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

Place the sample in the spectrometer.

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16

to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
Sample Introduction:

Introduce a small amount of the 3,6-dibromoquinoline sample into the mass

spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable method. Direct insertion probes can also be used.

Ionization:

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method

provides reproducible fragmentation patterns that are useful for structural elucidation.

Mass Analysis:
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Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Detection:

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and

spectroscopic characterization of a compound like 3,6-dibromoquinoline.
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Workflow for Synthesis and Spectroscopic Characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dibromoquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270526#3-6-dibromoquinoline-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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